molecular formula C12H19ClO B8679709 1-(Chloromethoxymethyl)adamantane

1-(Chloromethoxymethyl)adamantane

Cat. No. B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402712B2

Procedure details

A Kjeldahl flask of 50 ml equipped with a nozzle for introducing hydrogen chloride gas into which a stirrer was put was charged with 1.66 g (10 mmol) of 1-adamantylmethanol, 0.60 g (20 mmol) of paraformaldehyde, 1.20 g (10 mmol) of magnesium sulfate and dried dichloromethane, and it was cooled down to 0° C. and stirred in an ice bath. Hydrogen chloride gas which was generated by mixing 10 g of sodium chloride with 50 ml of conc. sulfuric acid was blown thereinto through the nozzle for 60 minutes. After stirred for further 60 minutes, magnesium sulfate was filtered, and then gas chromatographic analysis was carried out to find that 1-adamantylmethanol was completely converted and that 1.67 g (7.8 mmol, isolation yield: 77.8%) of a colorless liquid which was the intended product was obtained at a selectivity of 94.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]12([CH2:12][OH:13])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.[CH2:14]=O.S([O-])([O-])(=O)=O.[Mg+2].[Cl-].[Na+].S(=O)(=O)(O)O>ClCCl>[Cl:1][CH2:14][O:13][CH2:12][C:2]12[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Name
Quantity
0.6 g
Type
reactant
Smiles
C=O
Name
Quantity
1.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Kjeldahl flask of 50 ml equipped with a nozzle
STIRRING
Type
STIRRING
Details
After stirred for further 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
magnesium sulfate was filtered
CUSTOM
Type
CUSTOM
Details
was obtained at a selectivity of 94.5%

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
ClCOCC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.